molecular formula C24H30N2O2 B2561831 Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1936654-94-2

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2561831
CAS No.: 1936654-94-2
M. Wt: 378.516
InChI Key: XAJYRABZEDHMCO-UHFFFAOYSA-N
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Description

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the formation of the bicyclic core followed by the introduction of the tert-butyl ester and dibenzylamino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dibenzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the dibenzylamino group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)26-16-20-21(17-26)22(20)25(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYRABZEDHMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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